N-[bis(1-methylimidazol-2-yl)methyl]-9-cyclopropylpurin-6-amine
Description
N-[bis(1-methylimidazol-2-yl)methyl]-9-cyclopropylpurin-6-amine is a complex organic compound featuring a purine ring system substituted with a cyclopropyl group and a bis(1-methylimidazol-2-yl)methyl moiety
Properties
IUPAC Name |
N-[bis(1-methylimidazol-2-yl)methyl]-9-cyclopropylpurin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N9/c1-24-7-5-18-15(24)13(16-19-6-8-25(16)2)23-14-12-17(21-9-20-14)26(10-22-12)11-3-4-11/h5-11,13H,3-4H2,1-2H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKZZGJLQRBHKSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(C2=NC=CN2C)NC3=C4C(=NC=N3)N(C=N4)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[bis(1-methylimidazol-2-yl)methyl]-9-cyclopropylpurin-6-amine typically involves multiple steps, starting with the preparation of the core purine structure. The cyclopropyl group can be introduced through cyclopropanation reactions, while the bis(1-methylimidazol-2-yl)methyl moiety is often added through nucleophilic substitution reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Production of reduced analogs.
Substitution: Introduction of various functional groups leading to derivatives with different biological activities.
Scientific Research Applications
Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound's biological activity can be explored in various assays to determine its potential as a therapeutic agent. It may interact with biological targets such as enzymes or receptors.
Medicine: Potential applications in medicine include the development of new drugs for treating diseases. Its interaction with specific molecular targets can be studied to understand its therapeutic effects.
Industry: In the industrial sector, this compound can be used as an intermediate in the synthesis of other valuable chemicals. Its unique structure may offer advantages in catalysis and material science.
Mechanism of Action
The mechanism by which N-[bis(1-methylimidazol-2-yl)methyl]-9-cyclopropylpurin-6-amine exerts its effects involves binding to specific molecular targets. The purine ring system can interact with enzymes or receptors, leading to modulation of biological pathways. The cyclopropyl group may enhance the compound's binding affinity and selectivity.
Comparison with Similar Compounds
N-[bis(1-methylimidazol-2-yl)methyl]ethylenediamine: A related compound with similar imidazole groups but a different core structure.
9-cyclopropyladenine: A purine derivative with a cyclopropyl group but lacking the bis(1-methylimidazol-2-yl)methyl moiety.
Uniqueness: N-[bis(1-methylimidazol-2-yl)methyl]-9-cyclopropylpurin-6-amine stands out due to its combination of the purine ring, cyclopropyl group, and bis(1-methylimidazol-2-yl)methyl moiety, which may confer unique biological and chemical properties compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
